molecular formula C25H16N2S B12527669 9-[4-(1,3-Benzothiazol-2-YL)phenyl]-9H-carbazole CAS No. 664995-52-2

9-[4-(1,3-Benzothiazol-2-YL)phenyl]-9H-carbazole

Cat. No.: B12527669
CAS No.: 664995-52-2
M. Wt: 376.5 g/mol
InChI Key: RKSAVSAFDNEHOE-UHFFFAOYSA-N
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Description

9-[4-(1,3-Benzothiazol-2-YL)phenyl]-9H-carbazole is a complex organic compound that features a carbazole core linked to a benzothiazole moiety via a phenyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[4-(1,3-Benzothiazol-2-YL)phenyl]-9H-carbazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

9-[4-(1,3-Benzothiazol-2-YL)phenyl]-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the phenyl or carbazole rings.

Mechanism of Action

The mechanism of action of 9-[4-(1,3-Benzothiazol-2-YL)phenyl]-9H-carbazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-[4-(1,3-Benzothiazol-2-YL)phenyl]-9H-carbazole is unique due to its combined structural features of both carbazole and benzothiazole, which confer distinct electronic, photophysical, and biological properties

Properties

CAS No.

664995-52-2

Molecular Formula

C25H16N2S

Molecular Weight

376.5 g/mol

IUPAC Name

2-(4-carbazol-9-ylphenyl)-1,3-benzothiazole

InChI

InChI=1S/C25H16N2S/c1-4-10-22-19(7-1)20-8-2-5-11-23(20)27(22)18-15-13-17(14-16-18)25-26-21-9-3-6-12-24(21)28-25/h1-16H

InChI Key

RKSAVSAFDNEHOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=NC6=CC=CC=C6S5

Origin of Product

United States

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